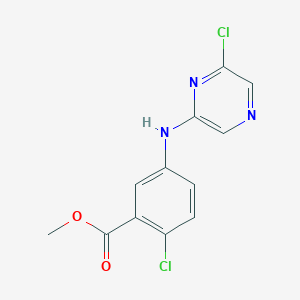
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorinated pyrazine ring attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-chloropyrazin-2-amine under specific conditions. The nitro group is first reduced to an amine, followed by esterification to form the final product. Common reagents used in these reactions include reducing agents like iron powder and acids like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder.
Esterification: The carboxylic acid group can be esterified to form the benzoate ester.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hypophosphorous acid.
Acids: Sulfuric acid for diazotization reactions.
Solvents: Water, organic solvents like methanol for esterification.
Major Products:
Amines: Formed from the reduction of nitro groups.
Esters: Formed from esterification reactions.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The chlorinated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparación Con Compuestos Similares
Methyl 2-chloro-5-nitrobenzoate: Shares a similar benzoate structure but with a nitro group instead of a pyrazine ring.
2-Chloro-6-methylaniline: Another chlorinated aromatic compound with different functional groups.
Propiedades
Fórmula molecular |
C12H9Cl2N3O2 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-[(6-chloropyrazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-12(18)8-4-7(2-3-9(8)13)16-11-6-15-5-10(14)17-11/h2-6H,1H3,(H,16,17) |
Clave InChI |
CTMUDKIRDLKZGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC2=CN=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


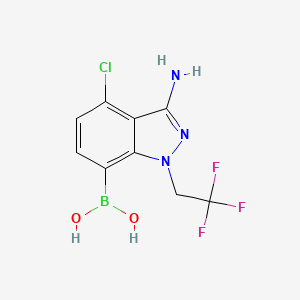
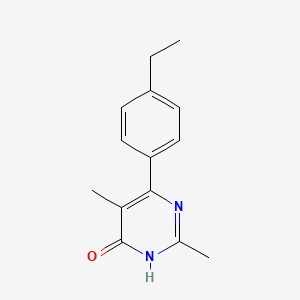
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
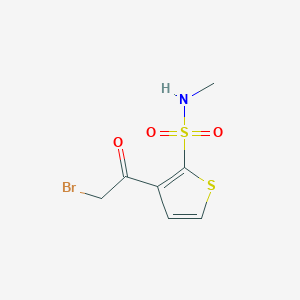
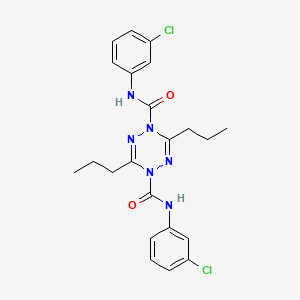
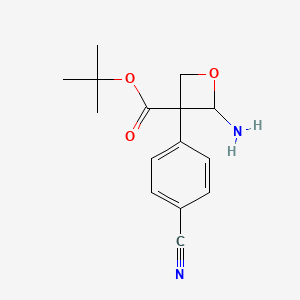
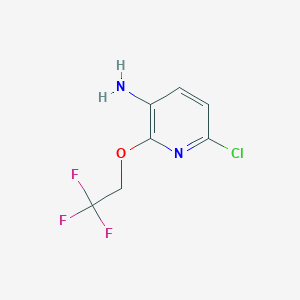
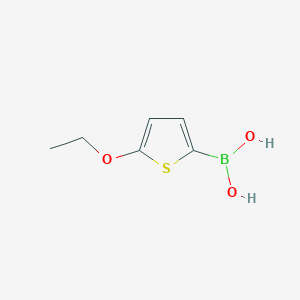
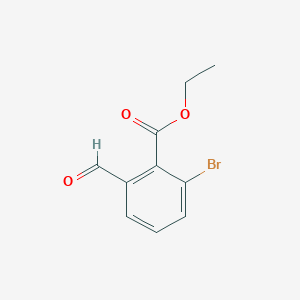
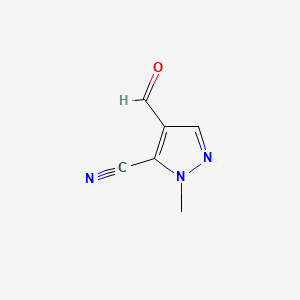
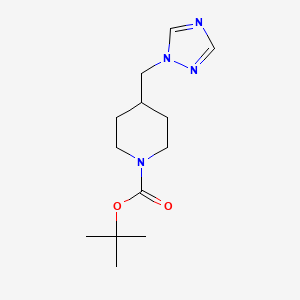
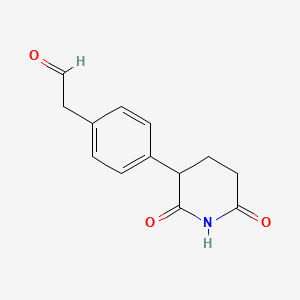
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)

